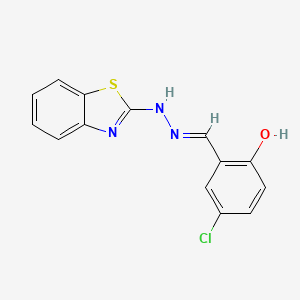![molecular formula C24H39N3O2 B6120492 1-[3-[[2-(Cyclohexen-1-yl)ethylamino]methyl]phenoxy]-3-(4-ethylpiperazin-1-yl)propan-2-ol](/img/structure/B6120492.png)
1-[3-[[2-(Cyclohexen-1-yl)ethylamino]methyl]phenoxy]-3-(4-ethylpiperazin-1-yl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-[[2-(Cyclohexen-1-yl)ethylamino]methyl]phenoxy]-3-(4-ethylpiperazin-1-yl)propan-2-ol is a complex organic compound that features a combination of cyclohexene, phenoxy, and piperazine moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-[[2-(Cyclohexen-1-yl)ethylamino]methyl]phenoxy]-3-(4-ethylpiperazin-1-yl)propan-2-ol typically involves multiple steps, including the formation of intermediate compounds. A common synthetic route may involve:
Formation of the Cyclohexenyl Intermediate: Starting with cyclohexene, the intermediate is prepared through a series of reactions, including halogenation and subsequent substitution reactions.
Amination: The cyclohexenyl intermediate is then reacted with ethylamine to form the cyclohexenyl ethylamine derivative.
Phenoxy Intermediate Formation: A phenol derivative is reacted with a suitable halogenated compound to form the phenoxy intermediate.
Coupling Reaction: The cyclohexenyl ethylamine derivative is coupled with the phenoxy intermediate under appropriate conditions to form the desired compound.
Final Functionalization:
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-[3-[[2-(Cyclohexen-1-yl)ethylamino]methyl]phenoxy]-3-(4-ethylpiperazin-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert certain functional groups to their corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenoxy or piperazine moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation Products: Ketones, aldehydes, or carboxylic acids.
Reduction Products: Alcohols or amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-[3-[[2-(Cyclohexen-1-yl)ethylamino]methyl]phenoxy]-3-(4-ethylpiperazin-1-yl)propan-2-ol has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cardiovascular diseases.
Biological Research: The compound is used in studies to understand its interaction with biological targets, such as receptors and enzymes.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to determine its efficacy and safety profile.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic compounds.
Mecanismo De Acción
The mechanism of action of 1-[3-[[2-(Cyclohexen-1-yl)ethylamino]methyl]phenoxy]-3-(4-ethylpiperazin-1-yl)propan-2-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and target of interest.
Comparación Con Compuestos Similares
- 1-[3-[[2-(Cyclohexyl)ethylamino]methyl]phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol
- 1-[3-[[2-(Cyclohexen-1-yl)ethylamino]methyl]phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol
Comparison:
- Structural Differences: The presence of different substituents on the piperazine ring or variations in the cyclohexene moiety can influence the compound’s properties.
- Unique Features: The specific combination of cyclohexenyl, phenoxy, and piperazine moieties in 1-[3-[[2-(Cyclohexen-1-yl)ethylamino]methyl]phenoxy]-3-(4-ethylpiperazin-1-yl)propan-2-ol may confer unique biological activity and selectivity compared to similar compounds.
Propiedades
IUPAC Name |
1-[3-[[2-(cyclohexen-1-yl)ethylamino]methyl]phenoxy]-3-(4-ethylpiperazin-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H39N3O2/c1-2-26-13-15-27(16-14-26)19-23(28)20-29-24-10-6-9-22(17-24)18-25-12-11-21-7-4-3-5-8-21/h6-7,9-10,17,23,25,28H,2-5,8,11-16,18-20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTEMVENENYINBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(COC2=CC=CC(=C2)CNCCC3=CCCCC3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H39N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-[1-methyl-2-(3-thienyl)ethyl]-2-pyridinamine](/img/structure/B6120418.png)
![Propyl 2-({[2-(4-chlorophenyl)cyclopropyl]carbonyl}amino)-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B6120442.png)
![3-cyclobutyl-4-(5-ethyl-2-furyl)-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6120446.png)
![3-[1-(2-naphthoyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B6120450.png)
![ETHYL 2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}-2-[(ETHOXYCARBONYL)AMINO]-3,3,3-TRIFLUOROPROPANOATE](/img/structure/B6120453.png)
![N-(2,4-dimethoxybenzyl)-3-(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-piperidinyl)propanamide](/img/structure/B6120454.png)
![ETHYL (5Z)-5-{[3-ETHOXY-4-(2-METHOXY-2-OXOETHOXY)PHENYL]METHYLIDENE}-2-[(4-METHYLPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE](/img/structure/B6120455.png)
![N-(5-{1-[1-(2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]-6-oxo-1,6-dihydropyridazin-3-yl}-2-methylphenyl)acetamide](/img/structure/B6120470.png)
![N~1~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B6120473.png)
![2-{1-(2-ethoxybenzyl)-4-[3-(methylthio)benzyl]-2-piperazinyl}ethanol](/img/structure/B6120479.png)

![3-[(anilinocarbonyl)amino]-3-(3-nitrophenyl)propanoic acid](/img/structure/B6120483.png)
![1-(5-methoxy-2-furoyl)-3-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine](/img/structure/B6120499.png)

